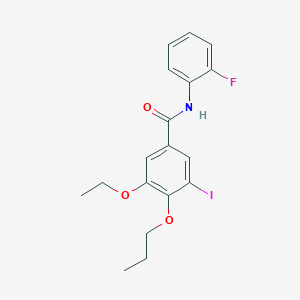

3-ethoxy-N-(2-fluorophenyl)-5-iodo-4-propoxybenzamide

説明

Synthesis Analysis

The synthesis of complex benzamide derivatives often involves multi-step chemical reactions, including acylation, nucleophilic substitution, and catalyzed oxidative coupling. For instance, a method for synthesizing sulfonyl fluoride substituted γ-lactams through rhodium(III)-catalyzed oxidative coupling highlights the intricate processes involved in creating such compounds, showcasing the potential methodology that could be applied to synthesize 3-ethoxy-N-(2-fluorophenyl)-5-iodo-4-propoxybenzamide (Shi-Meng Wang et al., 2018).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is significantly influenced by intermolecular interactions such as hydrogen bonding and crystal packing. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined through X-ray diffraction and DFT calculations, highlighting the role of dimerization and crystal packing in affecting the molecular geometry (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

The reactivity and chemical behavior of benzamide derivatives can be quite complex, involving various types of chemical reactions. For example, the iodobenzene-mediated intramolecular oxidative coupling of substituted 4-hydroxyphenyl-N-phenylbenzamides for the synthesis of spirooxindoles demonstrates the intricate chemical reactions these compounds can undergo (Zhengsen Yu et al., 2011).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. The herringbone array of hydrogen-bonded ribbons in 2-ethoxybenzamide, as determined by high-resolution X-ray powder diffraction, provides insight into the solid-state properties and potential applications of these compounds (S. Pagola et al., 2009).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including acidity, basicity, and reactivity towards various reagents, are fundamental to their applications in different chemical processes. The synthesis and evaluation of deuterium-substituted radioligands for peripheral benzodiazepine receptor indicate the modifications in chemical properties to achieve specific biological activities (Ming-Rong Zhang et al., 2005).

科学的研究の応用

Molecular Structure Analysis and Intermolecular Interactions

Research on compounds with similar structures, such as N-3-hydroxyphenyl-4-methoxybenzamide, involves detailed analysis of their molecular structure, including the influence of intermolecular interactions on molecular geometry. This is crucial for understanding the compound's behavior in various environments and can lead to applications in material science, pharmaceuticals, and nanotechnology (Karabulut et al., 2014).

Radiolabeled Compounds for PET Imaging

Compounds structurally related to 3-ethoxy-N-(2-fluorophenyl)-5-iodo-4-propoxybenzamide have been developed and studied as radiolabeled antagonists for PET imaging, such as [18F]p-MPPF for the study of the serotonergic neurotransmission. These applications are particularly valuable in neuroscience for studying brain receptors and diagnosing neurological diseases (Plenevaux et al., 2000).

Corrosion Inhibition

Methoxy-substituted phenylthienyl benzamidines, with structural similarities to the compound , have been investigated for their corrosion inhibition properties. Such studies are essential for developing new materials that can withstand corrosive environments, applicable in industries such as construction, automotive, and aerospace (Fouda et al., 2020).

Synthesis and Characterization of Novel Aromatic Polyimides

Research on the synthesis of novel aromatic polyimides using similar compounds demonstrates applications in creating new materials with potential uses in electronics, coatings, and high-temperature resistant materials. This research is foundational in materials science, contributing to advancements in various technological fields (Butt et al., 2005).

特性

IUPAC Name |

3-ethoxy-N-(2-fluorophenyl)-5-iodo-4-propoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FINO3/c1-3-9-24-17-14(20)10-12(11-16(17)23-4-2)18(22)21-15-8-6-5-7-13(15)19/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTSGMDOJNIKME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1I)C(=O)NC2=CC=CC=C2F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FINO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethoxy-N-(2-fluorophenyl)-5-iodo-4-propoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2,2-dimethylpropanamide](/img/structure/B4578813.png)

![N-(3,4-dichlorophenyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578831.png)

![N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B4578847.png)

![3-[(4-isopropylbenzoyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4578848.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4578855.png)

![3-[({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4578867.png)

![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4578871.png)

![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4578878.png)

![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4578881.png)

![N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4578884.png)

![N-cyclohexyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4578885.png)

![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4578894.png)